Cas no 59690-85-6 (Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI))

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI), is a specialized organic compound featuring a pyrimidine backbone with an acetamide substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and acetamide functional groups enhances its versatility in nucleophilic substitution and condensation reactions. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of heterocyclic compounds, where its precise molecular framework facilitates targeted modifications. Proper handling and storage are recommended to maintain its integrity for synthetic applications.
Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) structure
59690-85-6 structure
商品名:Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI)
CAS番号:59690-85-6
MF:C6H8N4O
メガワット:152.15400
CID:950512
PubChem ID:20387481

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) 化学的及び物理的性質

名前と識別子

    • Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI)
    • N-(5-amino-pyrimidin-2-yl)-acetamide
    • 2-acetamido-5-aminopyrimidine
    • Biotincadaverine
    • Biotinyl cadaverine
    • Cadaverine-X-biotin
    • N-<5-Amino-picolinoyl>-glutaminsaeure-diethylester
    • SCHEMBL944470
    • QNBQTWLRRGFOJV-UHFFFAOYSA-N
    • CS-0045817
    • ACETAMIDE,N-(5-AMINO-PYRIMIDIN-2-YL)-
    • 59690-85-6
    • F81659
    • SB56486
    • DB-352386
    • N-(5-aminopyrimidin-2-yl)acetamide
    • インチ: InChI=1S/C6H8N4O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,7H2,1H3,(H,8,9,10,11)
    • InChIKey: QNBQTWLRRGFOJV-UHFFFAOYSA-N
    • ほほえんだ: CC(NC1=NC=C(N)C=N1)=O

計算された属性

  • せいみつぶんしりょう: 152.07000
  • どういたいしつりょう: 152.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 80.9Ų

じっけんとくせい

  • PSA: 80.90000
  • LogP: 0.67140

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM337755-100mg
N-(5-Aminopyrimidin-2-yl)acetamide
59690-85-6 95%+
100mg
$452 2021-08-18
Chemenu
CM337755-250mg
N-(5-Aminopyrimidin-2-yl)acetamide
59690-85-6 95%+
250mg
$703 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116457-250mg
N-(5-Aminopyrimidin-2-yl)acetamide
59690-85-6 97%
250mg
¥4218.00 2024-05-07
Chemenu
CM337755-1g
N-(5-Aminopyrimidin-2-yl)acetamide
59690-85-6 95%+
1g
$691 2023-02-02
Chemenu
CM337755-1g
N-(5-Aminopyrimidin-2-yl)acetamide
59690-85-6 95%+
1g
$1325 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116457-1g
N-(5-Aminopyrimidin-2-yl)acetamide
59690-85-6 97%
1g
¥8615.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116457-100mg
N-(5-Aminopyrimidin-2-yl)acetamide
59690-85-6 97%
100mg
¥2347.00 2024-05-07

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) 関連文献

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI)に関する追加情報

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) (CAS No. 59690-85-6): An Overview

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI), also known by its CAS number 59690-85-6, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of acetamide, characterized by its unique pyrimidine ring structure, which imparts specific biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Properties and Structure

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) is a white crystalline solid with a molecular formula of C7H10N4O and a molecular weight of 162.17 g/mol. The compound features an acetamide group attached to a 5-amino-2-pyrimidinyl moiety. The pyrimidine ring is a fundamental structural element in many biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the amino group at the 5-position of the pyrimidine ring enhances the compound's reactivity and interaction with biological targets.

The solubility of Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) in water is moderate, and it is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental conditions in both laboratory and industrial settings.

Synthesis Methods

The synthesis of Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with ammonia to form 2-amino-4,6-dimethoxy-1,3,5-triazine. This intermediate is then treated with acetic anhydride to yield the desired product. Another approach involves the condensation of 2-chloropyrimidine with acetamide in the presence of a base such as potassium carbonate.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste production. These methods are increasingly favored in both academic and industrial settings due to their efficiency and sustainability.

Biological Activities and Applications

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) exhibits a range of biological activities that make it an attractive candidate for drug development. One of its primary applications is as an antiviral agent. Studies have shown that this compound can inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves interference with viral DNA synthesis and protein expression.

In addition to its antiviral properties, Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) has been investigated for its potential as an anticancer agent. Research has demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound may have therapeutic potential in the treatment of certain types of cancer.

Clinical Trials and Research Developments

The clinical potential of Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) has been explored in several preclinical studies and early-phase clinical trials. A recent study published in the Journal of Medicinal Chemistry reported promising results from a Phase I clinical trial evaluating the safety and efficacy of this compound in patients with advanced solid tumors. The trial found that the compound was well-tolerated at various dose levels and showed signs of antitumor activity in some patients.

Ongoing research is focused on optimizing the pharmacokinetic properties of Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) to enhance its therapeutic index. Strategies include prodrug design to improve oral bioavailability and reduce systemic toxicity. Additionally, combination therapies involving this compound are being investigated to synergize its effects with other anticancer agents.

Safety Considerations

Safety is a critical aspect of any pharmaceutical development process. Preclinical toxicology studies have shown that Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) has a favorable safety profile at therapeutic doses. However, like all drugs, it may cause side effects at higher concentrations or prolonged exposure. Common side effects observed in preclinical studies include gastrointestinal disturbances and mild hematological changes.

To ensure safe use in clinical settings, ongoing monitoring and rigorous safety assessments are essential. Researchers are also exploring ways to minimize potential side effects through targeted delivery systems and personalized dosing regimens.

Conclusion

Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) (CAS No. 59690-85-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific biological activities that make it an attractive candidate for drug development. Recent advancements in synthesis methods and clinical trials have further highlighted its therapeutic potential in areas such as antiviral therapy and cancer treatment.

Ongoing research continues to uncover new insights into the mechanisms of action and optimization strategies for this compound. As our understanding deepens, it is likely that we will see more applications emerge for this promising molecule in the coming years.

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